REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:14][C:15]#[N:16].[C:17](#[N:19])[CH3:18]>>[N:1]1([CH2:18][C:17]#[N:19])[CH2:6][CH2:5][N:4]([CH2:14][C:15]#[N:16])[CH2:3][CH2:2]1 |f:1.2.3|
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
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N1CCNCC1
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Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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150 mL
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Type
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reactant
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
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BrCC#N
|
Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(C)#N
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Type
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CUSTOM
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Details
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the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the suspension was stirred for 4 h at room temperature
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Duration
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4 h
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Type
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FILTRATION
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Details
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The solids were Filtered out
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Type
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CONCENTRATION
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Details
|
the resulting solution was concentrated under vacuum
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Type
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CUSTOM
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Details
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The crude product was purified by re-crystallization from methanol resulting in 7.75 g (68%) of Intermediate 50.1 as a white solid
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Name
|
|
Type
|
|
Smiles
|
N1(CCN(CC1)CC#N)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |